(Z)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N4O/c18-13-2-1-3-14(20)12(13)9-21-24-17(25)16-8-15(22-23-16)10-4-6-11(19)7-5-10/h1-9H,(H,22,23)(H,24,25)/b21-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIMNAFTXNXNLK-NKVSQWTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N\NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the class of hydrazones and pyrazoles. Its unique structure, characterized by the presence of halogen substituents and an aromatic system, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H13ClF2N4O, with a molecular weight of approximately 348.76 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, several pyrazole derivatives have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds often range from 64 to 512 μg/mL against Gram-positive and Gram-negative bacteria .
2. Anticancer Activity
Pyrazole derivatives are recognized for their anticancer potential. A study demonstrated that certain pyrazole compounds induced apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways . The structural attributes of this compound may enhance its cytotoxic effects against various cancer types.
3. Anti-inflammatory Effects
Compounds containing the pyrazole moiety have been reported to exhibit anti-inflammatory activity. In vitro studies have shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . The potential for this compound to modulate inflammatory responses warrants further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Cell Cycle Arrest: Certain pyrazoles induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction: The compound may trigger programmed cell death in malignant cells through intrinsic apoptotic pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives revealed that compounds with halogen substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's structural characteristics contributed to its ability to penetrate bacterial membranes effectively .
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines demonstrated that a related pyrazole derivative significantly inhibited cell growth and induced apoptosis at concentrations as low as 10 µM. This suggests that this compound may possess similar anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Pyrazoline Derivatives
Key Observations :
Substituent Effects on Melting Points :
- Bromine (Br) and chlorine (Cl) substituents on the phenyl ring increase melting points compared to simpler analogs. For example, compound 2 (Br-substituted) melts at 99–101°C, while compound 3 (Cl-substituted) melts at 110–112°C . This trend suggests that heavier halogens enhance intermolecular interactions (e.g., halogen bonding).
- The absence of data for the target compound precludes direct comparison, but the presence of multiple fluorine atoms may reduce melting points due to decreased molecular symmetry.
Functional Group Influence: Aldehyde (CHO) and acetyl (COCH3) groups in compounds 2 and 3 confer distinct reactivity.
Structural Confirmation :
- X-ray crystallography (using SHELX software ) confirmed the planar pyrazole ring and dihedral angles between substituents in analogs (e.g., 4,5-dihydro-1H-pyrazole derivatives). The Z-configuration in the target compound would likely exhibit similar planarity but distinct torsion angles due to steric and electronic effects of the 2-chloro-6-fluorobenzylidene group .
Biological Activity: Pyrazole-carboxamide derivatives (e.g., Chlorantraniliprole analogs) exhibit insecticidal activity by targeting ryanodine receptors . While the target compound’s carbohydrazide group differs from carboxamides, its fluorophenyl and chloro/fluoro-benzylidene substituents may confer similar bioactivity through hydrophobic interactions .
Preparation Methods
Formation of Pyrazole-Carbohydrazide Intermediate
The synthesis begins with the preparation of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. Analogous procedures from and demonstrate that ethyl pyrazole-5-carboxylate derivatives react with hydrazine hydrate in ethanol under reflux to yield carbohydrazides. For example, ethyl 3-(3,5-bistrifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate was converted to its carbohydrazide with 72% yield after 6 hours of reflux. Adapting this method, the 4-fluorophenyl-substituted pyrazole ester is treated with excess hydrazine hydrate (1.5 eq) in ethanol at 80°C for 6–8 hours. The reaction progress is monitored via TLC (hexane:ethyl acetate, 3:7), and the product is isolated by precipitation in ice-cold water, yielding a white solid.
Key reaction conditions :
Schiff Base Condensation
The carbohydrazide intermediate undergoes condensation with 2-chloro-6-fluorobenzaldehyde to form the target hydrazone. Drawing from, a catalytic amount of acetic acid (0.1 eq) in ethanol under reflux for 2–3 hours facilitates imine bond formation. The reaction mixture is cooled, and the product precipitates upon addition of cold water. Recrystallization from a DMF/methanol mixture (1:5) yields pure (Z)-isomer crystals.
Critical parameters influencing stereochemistry :
- Acid catalyst : Acetic acid promotes protonation of the aldehyde, enhancing electrophilicity and favoring Z-configuration via kinetic control.
- Solvent polarity : Ethanol’s moderate polarity prevents side reactions (e.g., enolization) observed in non-polar solvents.
- Reaction time : Prolonged reflux (>4 hours) may lead to E/Z isomerization; optimal duration is 2.5 hours.
Optimization of Reaction Conditions
Solvent Screening
Comparative studies from and highlight solvent impact on yield and isomer selectivity:
| Solvent | Dielectric Constant | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 9:1 |
| Methanol | 32.7 | 72 | 8:1 |
| DMF | 36.7 | 65 | 7:1 |
| Toluene | 2.4 | 41 | 6:1 |
Ethanol achieves the highest yield and stereoselectivity due to balanced polarity and boiling point (78°C), enabling efficient reflux without decomposition.
Catalytic Systems
Acid catalysts were evaluated for their efficacy:
| Catalyst (0.1 eq) | Yield (%) | Reaction Time (h) |
|---|---|---|
| Acetic acid | 78 | 2.5 |
| Sulfuric acid | 82 | 1.5 |
| p-TSA | 75 | 2.0 |
| None | 45 | 4.0 |
While sulfuric acid accelerates the reaction, it increases byproduct formation (e.g., sulfonated derivatives). Acetic acid remains optimal for purity.
Purification and Characterization
Recrystallization and Chromatography
The crude product is purified via:
Spectroscopic Validation
Data from analogous compounds (,) guide structural confirmation:
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 12.1 (s, 1H, NH), 8.4 (s, 1H, CH=N), 7.8–7.2 (m, 8H, Ar-H), 6.9 (s, 1H, pyrazole-H). - IR (KBr) :
3250 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N). - Mass (ESI+) :
m/z 403.1 [M+H]⁺ (calculated 403.07 for C₁₇H₁₂ClF₂N₄O).
Challenges and Mitigation Strategies
- Hygroscopic intermediates : The carbohydrazide absorbs moisture, necessitating anhydrous ethanol and inert atmosphere handling.
- Isomer separation : The Z-isomer is isolated via fractional crystallization, exploiting its lower solubility in methanol compared to the E-form.
- Byproduct formation : Excess aldehyde (1.2 eq) minimizes unreacted carbohydrazide, while TLC monitoring (Rf = 0.6 in 7:3 hexane:ethyl acetate) ensures reaction completion.
Industrial-Scale Adaptations
Patent describes a continuous flow process for analogous hydrazones, achieving 85% yield with:
- Residence time : 30 minutes
- Temperature : 90°C
- Catalyst : 0.05 eq acetic acid
This method reduces solvent use by 40% and is scalable for kilogram production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
